N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic aromatic amide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aromatic nitriles using sodium azide in the presence of zinc salts as catalysts.
Coupling Reactions: The tetrazole derivative is then coupled with a suitable aromatic amine under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential xanthine oxidase inhibitor, which could be useful in treating conditions like gout.
Biological Research: The compound’s interactions with various enzymes and receptors are of interest for understanding its biological activity.
Industrial Applications: Its potential use in the synthesis of other complex organic molecules makes it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with xanthine oxidase. The compound acts as a mixed-type inhibitor, forming stable hydrogen bonds with key residues in the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-1H-indol-5-yl)isonicotinamide
- N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide
- 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both a tetrazole ring and a dihydropyridine moiety. This combination contributes to its potent inhibitory activity against xanthine oxidase and its potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-20-8-12(13(24-2)7-14(20)22)15(23)17-10-3-5-11(6-4-10)21-9-16-18-19-21/h3-9H,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILPSOONALPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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